Liraglutide - 204656-20-2

Liraglutide

Catalog Number: EVT-273233
CAS Number: 204656-20-2
Molecular Formula: C172H265N43O51
Molecular Weight: 3751 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Liraglutide is a synthetic analog of human glucagon-like peptide-1 (GLP-1), a naturally occurring peptide hormone. [] It belongs to a class of drugs known as GLP-1 receptor agonists. [] While clinically approved for treating type 2 diabetes and obesity, Liraglutide holds significant research interest due to its diverse biological effects. [] Studies explore its potential in various fields, including cardiovascular health, [] renal function, [] and cellular processes like apoptosis and adipogenesis. [, , ]

Synthesis Analysis

One method for synthesizing Liraglutide involves solid-phase peptide synthesis. [] This process starts with a propeptide, onto which peptide fragments (comprising 2 to 5 amino acids, including Threonine-Phenylalanine) are sequentially coupled. [] Solid-phase synthesis continues to build the full Liraglutide peptide chain on a resin. [] This method aims to minimize racemization, particularly of the D-Threonine residue at position 5, to ensure high purity and yield. []

Molecular Structure Analysis

Liraglutide shares structural similarities with human GLP-1, with modifications enhancing its stability and resistance to enzymatic degradation. [] These modifications include:

  • Acylation with a fatty acid chain at lysine 26: This enhances binding to albumin, increasing its half-life. []
  • Substitution of arginine 34 with lysine: This further improves resistance to dipeptidyl peptidase-4 (DPP-4) degradation. []

These structural alterations contribute to Liraglutide's prolonged duration of action compared to native GLP-1. []

Mechanism of Action

Liraglutide primarily exerts its effects by activating the GLP-1 receptor (GLP-1R). [, ] This receptor is found in various tissues, including pancreatic beta cells, the brain, and the gut, contributing to its diverse actions:

  • Glucose-dependent insulin secretion: Liraglutide enhances glucose-stimulated insulin release from pancreatic beta cells, improving glycemic control. [, ]
  • Appetite regulation: Liraglutide acts on the central nervous system, particularly within the arcuate nucleus, to promote satiety and reduce food intake. [] It directly stimulates proopiomelanocortin/cocaine- and amphetamine-regulated transcript (POMC/CART) neurons and indirectly inhibits neuropeptide Y/agouti-related peptide (NPY/AgRP) neurons, contributing to weight loss. []
  • Cardiovascular effects: Liraglutide may protect the cardiovascular system through various mechanisms, including reducing inflammation, improving endothelial function, and modulating lipid metabolism. [, , ]
Physical and Chemical Properties Analysis
  • Solubility: Liraglutide is soluble in aqueous solutions, enabling its formulation for subcutaneous injection. []
  • Stability: Structural modifications enhance its stability compared to native GLP-1, contributing to its longer half-life. []
Applications
  • Cardiovascular research: Liraglutide is investigated for its potential to protect against cardiovascular complications in diabetic patients. [, , , , ] Studies suggest it may reduce the risk of major adverse cardiovascular events, improve endothelial function, and mitigate myocardial ischemia-reperfusion injury. [, , ]
  • Renal function studies: Liraglutide's effects on renal outcomes in diabetic patients are also being explored. [, ] Research suggests it may delay the progression of diabetic kidney disease and reduce albuminuria, potentially through its glucose-lowering and blood pressure-reducing effects. [, ]
  • Cellular process investigations: Liraglutide's influence on cellular processes like apoptosis, proliferation, and differentiation is being studied. [, , , ] It has been shown to promote apoptosis in certain cancer cell lines, [] modulate adipogenic differentiation in preadipocyte cells, [] and potentially affect bone cell proliferation and differentiation. []
  • Gut microbiota research: Liraglutide's impact on the composition and function of the gut microbiota is of growing interest. [] Studies suggest it may modulate the gut microbial community, potentially contributing to its metabolic benefits. []
  • Imaging applications: Research explores the use of radiolabeled Liraglutide for the non-invasive imaging of insulinomas. [] This application leverages Liraglutide's specific binding to GLP-1 receptors, which are overexpressed in insulinoma cells. []

Exendin-4 (Ex-4)

  • Compound Description: Exendin-4 is a naturally occurring 39-amino acid peptide and a potent glucagon-like peptide-1 receptor (GLP-1R) agonist. It exhibits a longer half-life than native GLP-1 due to its resistance to degradation by dipeptidyl peptidase-4 (DPP-4) [, , ]. Exendin-4 is known for its glucose-lowering effects, primarily mediated by stimulating glucose-dependent insulin secretion from pancreatic β-cells [, , ].
  • Relevance: Similar to Liraglutide, Exendin-4 is a GLP-1R agonist, and both compounds have been shown to increase blood sugar levels temporarily in normal rats. This effect is attributed to the activation of the hypothalamic-pituitary-adrenal (HPA) axis []. Moreover, cross-tolerance between Liraglutide and Exendin-4 was observed in normal rats, suggesting shared mechanisms of action [].

Guanethidine

  • Compound Description: Guanethidine is an antihypertensive drug that acts as an adrenergic neuron-blocking agent. It depletes norepinephrine stores in sympathetic neurons, thereby inhibiting sympathetic nerve activity [].
  • Relevance: Pretreatment with Guanethidine was found to block the glucose-increasing effects of Liraglutide in normal rats. This finding further supports the involvement of the sympathetic nervous system and the HPA axis in mediating Liraglutide's effects on blood glucose [].

Berberine

  • Compound Description: Berberine is an isoquinoline alkaloid with a long history of medicinal use. It is known for its anti-inflammatory, anti-diabetic, and cholesterol-lowering properties. Berberine has been shown to inhibit the hypothalamic-pituitary-adrenal (HPA) axis [].
  • Relevance: Central infusion of Berberine blocked the blood glucose-increasing effects of centrally administered Liraglutide in normal rats. This finding suggests that Liraglutide may exert its glucose-raising effects in the brain partly via activation of the HPA axis [].

Dexamethasone

  • Compound Description: Dexamethasone is a potent synthetic glucocorticoid with anti-inflammatory and immunosuppressive properties. It acts as a HPA axis inhibitor, suppressing the release of corticotropin-releasing hormone (CRH), adrenocorticotropic hormone (ACTH), and cortisol [].
  • Relevance: Similar to Berberine, central infusion of Dexamethasone was able to block the blood glucose-increasing effect of centrally administered Liraglutide in normal rats. This result further supports the involvement of the HPA axis in the hyperglycemic response to central Liraglutide administration [].

Exendin(9-39)

  • Compound Description: Exendin(9-39) is a potent and specific GLP-1R antagonist. It binds competitively to the GLP-1R, blocking the actions of GLP-1 and related agonists [, ].
  • Relevance: In a study investigating the effects of Liraglutide on oxidized low-density lipoprotein (oxLDL)-induced oxidative stress and fatty degeneration in macrophages, Exendin(9-39) was used to confirm the involvement of GLP-1R in mediating Liraglutide's protective effects. Pretreatment with Exendin(9-39) reversed the beneficial effects of Liraglutide on foam cell formation, oxidative stress markers, and lipid accumulation, suggesting that Liraglutide acts through the GLP-1R to exert its beneficial effects in this context [].

Sibutramine

    Compound Description: Sibutramine is a centrally acting appetite suppressant that inhibits the reuptake of serotonin, norepinephrine, and dopamine in the brain. This action leads to increased feelings of fullness and reduced appetite, promoting weight loss [].

Metformin

  • Compound Description: Metformin is a biguanide class antihyperglycemic agent commonly used as a first-line treatment for type 2 diabetes [, , , , , , , , ]. It works primarily by suppressing hepatic glucose production and improving insulin sensitivity [, , , , , , , , ].
  • Relevance: Many studies investigating the efficacy and safety of Liraglutide included patients already receiving Metformin as part of their diabetes management. The combination of Liraglutide and Metformin has consistently been found to provide superior glycemic control compared to either agent alone, highlighting their synergistic effects [, , , , , , , , ].

Rosiglitazone

  • Compound Description: Rosiglitazone is a thiazolidinedione class antidiabetic drug that improves insulin sensitivity by activating peroxisome proliferator-activated receptor gamma (PPARγ) [].
  • Relevance: Liraglutide, in combination with Metformin and Rosiglitazone, was shown to be a well-tolerated and effective therapy for type 2 diabetes, leading to significant improvements in glycemic control compared to placebo [].

Sodium-glucose cotransporter-2 inhibitors (SGLT2i)

  • Compound Description: SGLT2 inhibitors are a class of antidiabetic medications that work by inhibiting glucose reabsorption in the kidneys, promoting glucose excretion in urine [].
  • Relevance: Clinical trials have investigated the efficacy and safety of adding Liraglutide to SGLT2i therapy in patients with type 2 diabetes inadequately controlled on SGLT2i alone. Results showed that the combination of Liraglutide and SGLT2i provided superior glycemic control compared to SGLT2i monotherapy [].

Insulin

  • Compound Description: Insulin is a key hormone produced by pancreatic β-cells that regulates blood glucose levels by promoting glucose uptake and utilization in various tissues. It is a crucial treatment for type 1 diabetes and is often required in advanced stages of type 2 diabetes [, , , , , ].
  • Relevance: The combined use of Liraglutide and insulin has been investigated in patients with type 2 diabetes who have inadequate glycemic control on insulin alone. Studies suggest that this combination therapy can be safe and effective in improving glycemic control, reducing insulin requirements, and promoting weight loss [].

Lixisenatide

  • Compound Description: Lixisenatide is another GLP-1 receptor agonist with a slightly shorter duration of action compared to Liraglutide [].
  • Relevance: A study directly compared the efficacy and safety of Liraglutide and Lixisenatide as add-on therapies to Metformin in patients with type 2 diabetes inadequately controlled on Metformin monotherapy. Findings indicated that Liraglutide was more effective than Lixisenatide in improving glycemic control over the 26-week study period [].

Semaglutide

    Compound Description: Semaglutide is a long-acting GLP-1 receptor agonist administered once weekly, offering a more convenient dosing regimen compared to Liraglutide's once-daily administration [, ].

Saxagliptin and Vildagliptin

    Compound Description: Saxagliptin and Vildagliptin are dipeptidyl peptidase-4 (DPP-4) inhibitors, a class of oral antidiabetic agents that increase the levels of endogenous GLP-1 by inhibiting its degradation [].

    Relevance: A study compared the efficacy and safety of adding Liraglutide, Saxagliptin, or Vildagliptin to existing oral hypoglycemic therapy in poorly controlled Chinese patients with type 2 diabetes. Results demonstrated that Liraglutide was superior to both Saxagliptin and Vildagliptin in reducing HbA1c levels and promoting weight loss, highlighting its greater efficacy in this patient population [].

Properties

CAS Number

204656-20-2

Product Name

Liraglutide

IUPAC Name

(2S)-5-[[(5S)-5-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3R)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]propanoyl]amino]-4-carboxybutanoyl]amino]acetyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-4-carboxybutanoyl]amino]acetyl]amino]-5-oxopentanoyl]amino]propanoyl]amino]propanoyl]amino]-6-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-carbamimidamido-1-[[2-[[(2S)-5-carbamimidamido-1-(carboxymethylamino)-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-6-oxohexyl]amino]-2-(hexadecanoylamino)-5-oxopentanoic acid

Molecular Formula

C172H265N43O51

Molecular Weight

3751 g/mol

InChI

InChI=1S/C172H265N43O51/c1-18-20-21-22-23-24-25-26-27-28-29-30-37-53-129(224)195-116(170(265)266)59-64-128(223)180-68-41-40-50-111(153(248)199-115(62-67-135(232)233)154(249)204-120(73-100-44-33-31-34-45-100)159(254)214-140(93(11)19-2)167(262)192-97(15)146(241)201-122(76-103-79-183-108-49-39-38-48-106(103)108)157(252)203-118(72-90(5)6)158(253)212-138(91(7)8)165(260)200-110(52-43-70-182-172(177)178)149(244)184-81-130(225)193-109(51-42-69-181-171(175)176)148(243)187-84-137(236)237)196-144(239)95(13)189-143(238)94(12)191-152(247)114(58-63-127(174)222)194-131(226)82-185-151(246)113(61-66-134(230)231)198-155(250)117(71-89(3)4)202-156(251)119(75-102-54-56-105(221)57-55-102)205-162(257)124(85-216)208-164(259)126(87-218)209-166(261)139(92(9)10)213-161(256)123(78-136(234)235)206-163(258)125(86-217)210-169(264)142(99(17)220)215-160(255)121(74-101-46-35-32-36-47-101)207-168(263)141(98(16)219)211-132(227)83-186-150(245)112(60-65-133(228)229)197-145(240)96(14)190-147(242)107(173)77-104-80-179-88-188-104/h31-36,38-39,44-49,54-57,79-80,88-99,107,109-126,138-142,183,216-221H,18-30,37,40-43,50-53,58-78,81-87,173H2,1-17H3,(H2,174,222)(H,179,188)(H,180,223)(H,184,244)(H,185,246)(H,186,245)(H,187,243)(H,189,238)(H,190,242)(H,191,247)(H,192,262)(H,193,225)(H,194,226)(H,195,224)(H,196,239)(H,197,240)(H,198,250)(H,199,248)(H,200,260)(H,201,241)(H,202,251)(H,203,252)(H,204,249)(H,205,257)(H,206,258)(H,207,263)(H,208,259)(H,209,261)(H,210,264)(H,211,227)(H,212,253)(H,213,256)(H,214,254)(H,215,255)(H,228,229)(H,230,231)(H,232,233)(H,234,235)(H,236,237)(H,265,266)(H4,175,176,181)(H4,177,178,182)/t93-,94-,95-,96-,97-,98+,99+,107-,109-,110-,111-,112-,113-,114-,115-,116-,117-,118-,119-,120-,121-,122-,123-,124-,125-,126-,138-,139-,140-,141-,142-/m0/s1

InChI Key

YSDQQAXHVYUZIW-QCIJIYAXSA-N

SMILES

CCCCCCCCCCCCCCCC(=O)NC(CCC(=O)NCCCCC(C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)CC)C(=O)NC(C)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NC(CCCNC(=N)N)C(=O)NCC(=O)NC(CCCNC(=N)N)C(=O)NCC(=O)O)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CCC(=O)N)NC(=O)CNC(=O)C(CCC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(C(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CC5=CC=CC=C5)NC(=O)C(C(C)O)NC(=O)CNC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(CC6=CN=CN6)N)C(=O)O

Solubility

Soluble in DMSO

Synonyms

2211, NN
liraglutide
NN 2211
NN-2211
NN2211
Saxenda
victoza

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)NC(CCC(=O)NCCCCC(C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)CC)C(=O)NC(C)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NC(CCCNC(=N)N)C(=O)NCC(=O)NC(CCCNC(=N)N)C(=O)NCC(=O)O)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CCC(=O)N)NC(=O)CNC(=O)C(CCC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(C(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CC5=CC=CC=C5)NC(=O)C(C(C)O)NC(=O)CNC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(CC6=CN=CN6)N)C(=O)O

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)N[C@@H](CCC(=O)NCCCC[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](C)C(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)NCC(=O)N[C@@H](CCCNC(=N)N)C(=O)NCC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)N)NC(=O)CNC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CO)NC(=O)[C@H](CO)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC5=CC=CC=C5)NC(=O)[C@H]([C@@H](C)O)NC(=O)CNC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CC6=CN=CN6)N)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.